molecular formula C25H21ClO4 B5053629 1-O-(4-chlorophenyl) 3-O-methyl 2,4-diphenylcyclobutane-1,3-dicarboxylate

1-O-(4-chlorophenyl) 3-O-methyl 2,4-diphenylcyclobutane-1,3-dicarboxylate

Cat. No.: B5053629
M. Wt: 420.9 g/mol
InChI Key: SBVGYZKXYZKRFK-UHFFFAOYSA-N
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Description

1-O-(4-chlorophenyl) 3-O-methyl 2,4-diphenylcyclobutane-1,3-dicarboxylate is a complex organic compound characterized by its unique cyclobutane ring structure substituted with phenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-(4-chlorophenyl) 3-O-methyl 2,4-diphenylcyclobutane-1,3-dicarboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the cyclobutane ring: This can be achieved through a involving appropriate precursors.

    Substitution reactions:

    Esterification: The final step involves the esterification of the carboxylate groups using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-O-(4-chlorophenyl) 3-O-methyl 2,4-diphenylcyclobutane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-O-(4-chlorophenyl) 3-O-methyl 2,4-diphenylcyclobutane-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-O-(4-chlorophenyl) 3-O-methyl 2,4-diphenylcyclobutane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-ylamine
  • Pyraclostrobin
  • Tebuconazole

Uniqueness

1-O-(4-chlorophenyl) 3-O-methyl 2,4-diphenylcyclobutane-1,3-dicarboxylate is unique due to its cyclobutane ring structure, which is less common compared to other aromatic compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-O-(4-chlorophenyl) 3-O-methyl 2,4-diphenylcyclobutane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClO4/c1-29-24(27)22-20(16-8-4-2-5-9-16)23(21(22)17-10-6-3-7-11-17)25(28)30-19-14-12-18(26)13-15-19/h2-15,20-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVGYZKXYZKRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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